
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid
Description
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a synthetic small molecule featuring a quinoline core substituted with chlorine (Cl) and methoxy (OCH₃) groups at positions 5 and 8, respectively. The quinoline nitrogen at position 4 is linked via an amino bridge to a benzoic acid moiety.
Properties
Molecular Formula |
C17H13ClN2O3 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-6-5-12(18)15-13(7-8-19-16(14)15)20-11-4-2-3-10(9-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
HQWURNBRULVYCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-8-methoxyquinolin-4-amine
The quinoline core is synthesized via cyclization of 3-chloro-4-methoxyaniline with glycerol and sulfuric acid under the Skraup reaction conditions. Subsequent chlorination at the 5-position is achieved using POCl₃ at 80–100°C. The 4-amino group is introduced via Hofmann degradation of the corresponding quinoline-4-carboxamide, yielding 5-chloro-8-methoxyquinolin-4-amine with >75% purity.
Reaction Conditions :
Coupling with 3-Aminobenzoic Acid
The amino-quinoline intermediate is coupled with 3-nitrobenzoic acid followed by reduction, or directly with 3-aminobenzoic acid via Ullmann or Buchwald-Hartwig coupling. The latter method avoids nitro reduction steps, improving overall yield.
Example Protocol (Ullmann Coupling) :
-
Reactants : 5-Chloro-8-methoxyquinolin-4-amine (1 eq), 3-iodobenzoic acid (1.2 eq).
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Solvent : DMSO, 110°C, 24 hours.
Reaction Mechanisms and Byproduct Formation
Nucleophilic Aromatic Substitution
The chloro group at the 5-position activates the quinoline ring for nucleophilic attack. In the coupling step, the amino group displaces iodide from 3-iodobenzoic acid via a two-step mechanism:
-
Oxidative Addition : Cu(I) inserts into the C–I bond, forming a Cu(III) intermediate.
-
Reductive Elimination : The C–N bond forms, releasing Cu(I) and H₂O.
Byproducts :
-
Di-coupled product : Occurs with excess 3-iodobenzoic acid (controlled via stoichiometry).
-
Dehalogenation : Iodide may reduce to hydrogen, forming 3-aminobenzoic acid (mitigated by dry solvents).
Optimization Strategies for Industrial Scaling
Solvent and Temperature Effects
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent Polarity | DMSO > DMF > THF | +15–20% |
Temperature | 110°C | Max yield |
Catalyst Loading | 10 mol% CuI | Balance cost |
Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours, enhancing throughput.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) removes unreacted starting material.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) isolates the pure product.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
-
HRMS (ESI+) : m/z 329.0721 [M+H]⁺ (calc. 329.0724 for C₁₇H₁₄ClN₂O₃).
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the benzoic acid moiety.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules from the literature.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Functional Diversity The target compound’s quinoline core distinguishes it from the benzoxazole-quinoline hybrid in and the pyrimido-isoquinoline in . The benzoic acid group is a common feature across all analogs, suggesting shared solubility or target-binding properties.
Biological Activity Fluorophore Analogs (): The alanine-linked benzoxazole-quinoline derivative exhibits solvatochromic fluorescence, a property absent in the target compound due to its lack of a fluorogenic benzoxazole group.
Synthetic Accessibility The target compound’s synthesis likely parallels methods described in , where CeCl₃·7H₂O catalyzes coupling between quinoline derivatives and aminobenzoic acids. This contrasts with the multi-step routes required for mercapto-pyrrolidine systems in .
Solubility and Pharmacokinetics
- The benzoic acid moiety in all compounds enhances aqueous solubility compared to purely aromatic analogs. However, the target compound’s chloro and methoxy groups may reduce solubility relative to the polar nitrobenzyl group in .
Biological Activity
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 328.7 g/mol. Its unique structure integrates a quinoline moiety with an amino group and a benzoic acid functional group, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 328.7 g/mol |
IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its quinoline structure, which is known for its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival, potentially affecting metabolic pathways in bacteria and cancer cells.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting replication processes in microbial cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including those resistant to conventional antibiotics.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds often show significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 µg/mL |
Escherichia coli | 0.5 µg/mL |
Klebsiella pneumoniae | 0.25 µg/mL |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and renal cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-468 (Breast Cancer) | 10 |
A498 (Renal Cancer) | 15 |
Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
- In vitro Studies : A study examined the effects of the compound on various bacterial strains and cancer cell lines. Results indicated significant inhibition of cell proliferation and bacterial growth, supporting its potential as an antimicrobial and anticancer agent.
- Molecular Docking Studies : Computational studies have predicted strong binding affinities between the compound and target proteins involved in cancer progression and bacterial metabolism, suggesting a rational basis for its observed biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid, and what critical parameters influence yield and purity?
- Methodological Answer : A common approach involves coupling 5-chloro-8-methoxyquinoline derivatives with substituted benzoic acids via nucleophilic aromatic substitution or amide bond formation. For example, refluxing equimolar amounts of the quinoline precursor and benzoic acid derivative in anhydrous THF with HCl as a catalyst, followed by purification via silica gel column chromatography (eluent: CH₂Cl₂/hexane mixtures) . Key parameters include reaction time (10–12 hours), solvent polarity (to stabilize intermediates), and chromatography conditions (gradient elution to isolate polar byproducts). Monitoring via TLC ensures reaction completion.
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., methoxy and chloro groups) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (reverse-phase C18 columns) assesses purity. For crystalline derivatives, X-ray diffraction resolves dihedral angles between the quinoline and benzoic acid moieties, critical for understanding π-π stacking interactions .
Q. What primary biological targets or pathways are associated with this compound?
- Methodological Answer : Quinoline-benzoic acid hybrids often target metalloenzymes (e.g., matrix metalloproteinases) or DNA gyrase due to their metal-chelating properties. In vitro assays include enzyme inhibition studies (e.g., UV-Vis monitoring of substrate conversion) and receptor binding assays (radiolabeled ligands). For example, analogs have shown activity against bacterial pathogens via disruption of folate biosynthesis .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between 5-chloro-8-methoxyquinoline and benzoic acid derivatives to enhance regioselectivity?
- Methodological Answer : Regioselectivity is influenced by protecting group strategies (e.g., tert-butyl esters for carboxylates) and catalyst design . Using Pd-mediated Buchwald-Hartwig coupling or Cu(I)-catalyzed Ullmann reactions improves aryl-amine bond formation . Solvent screening (DMF vs. DMSO) and microwave-assisted synthesis reduce side products. Kinetic studies (via in situ IR) identify optimal temperature (80–100°C) for minimizing quinoline ring degradation .
Q. What strategies resolve discrepancies in pharmacological data when this compound shows varying efficacy across different assay systems?
- Methodological Answer : Discrepancies may arise from cell permeability differences (e.g., logP variations) or assay interference (e.g., autofluorescence in fluorogenic assays). Validate results using orthogonal methods:
- Compare cell-free (e.g., recombinant enzyme) vs. cell-based assays.
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .
Q. How do computational methods predict the interaction between this compound and potential protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models ligand-receptor interactions, focusing on the quinoline core's fit into hydrophobic pockets. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of hydrogen bonds between the benzoic acid group and catalytic residues (e.g., Asp/Glu in enzymes). QSAR models prioritize derivatives with optimized steric/electronic properties .
Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?
- Methodological Answer : Forced degradation studies (heat, light, pH extremes) coupled with LC-MS/MS identify hydrolysis or oxidation products. For example, methoxy group demethylation or quinoline ring cleavage can be tracked via mass shifts. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics using Arrhenius modeling .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to detect nanoparticles .
- Spectral Artifacts : Fluorescence quenching in bioassays? Test compound stability under assay conditions (e.g., ROS generation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.